molecular formula C8H7ClN2 B2690658 2-Amino-2-(4-chlorophenyl)acetonitrile CAS No. 56464-72-3

2-Amino-2-(4-chlorophenyl)acetonitrile

Cat. No.: B2690658
CAS No.: 56464-72-3
M. Wt: 166.61
InChI Key: JAUKOLRHHAJVST-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a nitrile derivative with an amino group and a chlorophenyl group attached to the same carbon atom

Scientific Research Applications

2-Amino-2-(4-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Amino(4-chlorophenyl)acetonitrile may also interact with various biological targets.

Mode of Action

It is known that similar compounds can act as nucleophiles . This suggests that Amino(4-chlorophenyl)acetonitrile might interact with its targets through nucleophilic attack, leading to changes in the target molecules.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Amino(4-chlorophenyl)acetonitrile may also influence a variety of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been reported to show inhibitory activity against various viruses . This suggests that Amino(4-chlorophenyl)acetonitrile might also have antiviral effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds can be unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . This suggests that the action of Amino(4-chlorophenyl)acetonitrile might also be influenced by environmental factors such as temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(4-chlorophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl cyanide with ammonia. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

4-chlorobenzyl cyanide+NH3This compound\text{4-chlorobenzyl cyanide} + \text{NH}_3 \rightarrow \text{this compound} 4-chlorobenzyl cyanide+NH3​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)ethanol
  • 2-Amino-2-(4-chlorophenyl)propionitrile
  • 2-Amino-2-(4-chlorophenyl)butyronitrile

Uniqueness

2-Amino-2-(4-chlorophenyl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its nitrile group allows for further chemical modifications, while the chlorophenyl group provides a site for substitution reactions.

Properties

IUPAC Name

2-amino-2-(4-chlorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKOLRHHAJVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium bis(trimethylsilyl)amide (42.7 mL) was added to 4-chlorobenzaldehyde (5 g) in THF (100 mL) at −40° C. under nitrogen. The resulting solution was warmed to room temperature and stirred for 4 hours. α-Hydroxyisobutyronitrile (acetone cyanohydrin, 6.50 mL) was then added, and the reaction mixture was stirred at 25° C. for a further 12 hours, then quenched with saturated NaHCO3 (50 mL), extracted with EtOAc (3×100 mL), the organic layer was dried over MgSO4, filtered and evaporated. The crude material was then purified by flash silica chromatography, elution gradient 0 to 100% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 2-amino-2-(4-chlorophenyl)acetonitrile as a colourless oil, which solidified on standing to give a white solid (3.40 g, 57.4%).
Quantity
42.7 mL
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5 g
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100 mL
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6.5 mL
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reactant
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Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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